molecular formula C10H5ClO5 B1147955 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 183736-74-5

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1147955
CAS No.: 183736-74-5
M. Wt: 240.6
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Properties

IUPAC Name

6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDEHHOQNJOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Coumarin Scaffold Formation

The synthesis typically begins with the construction of the coumarin backbone. A modified Pechmann condensation is employed, where a substituted benzaldehyde reacts with diethyl malonate under basic conditions. For example, 2,4-dihydroxybenzaldehyde undergoes condensation with diethyl malonate in ethanol using piperidine as a catalyst at 60°C for 2 hours, yielding ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate.

Key Reaction Conditions:

ReactantCatalystSolventTemperatureTimeYield
2,4-DihydroxybenzaldehydePiperidineEthanol60°C2 h87%

Chlorination is introduced at position 6 of the intermediate. This step may involve electrophilic aromatic substitution using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. The hydroxyl group at position 7 is either preserved via protective groups (e.g., acetyl) or introduced later through demethylation.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. For instance, ethyl 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate is refluxed in a methanol-water mixture with 2N NaOH for 12 hours, followed by acidification with HCl to precipitate the final product.

Hydrolysis Parameters:

EsterBaseSolventTemperatureTimeYield
Ethyl 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate2N NaOHMeOH/H₂O (5:4)Reflux12 h84%

Industrial-Scale Production and Optimization

Industrial methods prioritize atom economy and waste reduction. Continuous-flow reactors are employed for the condensation and chlorination steps, enhancing reproducibility and scalability. Solvent recovery systems minimize environmental impact, with ethanol and water being preferentially recycled.

Green Chemistry Metrics:

ParameterLaboratory MethodIndustrial Method
Solvent Usage (L/kg)155
E-Factor (kg waste/kg product)8.22.1

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 6.73 (s, 1H, C4-H), 7.77 (d, 1H, C5-H), 8.58 (s, 1H, COOH).

  • ¹³C NMR : δ 164.9 (C=O, carboxylic acid), 159.9 (C=O, lactone), 110.5 (C-Cl).

  • HRMS (ESI) : m/z calcd for C₁₀H₅ClO₅ [M+Na]⁺: 263.12, found: 263.11.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted chlorination at position 5 or 8 is mitigated by steric hindrance. Using bulkier directing groups (e.g., methoxy at position 7) ensures preference for position 6.

Stability of Hydroxyl Group

The C7 hydroxyl group is prone to oxidation. Inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) are used during hydrolysis and storage.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Laboratory-Scale8498Low
Industrial Continuous9199.5High

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds similar to 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid exhibit significant antioxidant properties. These properties are crucial for developing therapeutic agents aimed at reducing oxidative stress-related conditions. A study highlighted the structural modifications in chromene derivatives that enhance their antioxidant capabilities, suggesting that this compound could be further explored for similar applications .

2. Inhibition of Monoamine Oxidases
The compound has been evaluated for its potential as an inhibitor of human monoamine oxidase (hMAO) enzymes, specifically hMAO-A and hMAO-B. Inhibitors of these enzymes are significant in the treatment of neurological disorders such as depression and Parkinson's disease. Experimental data showed that chromone carboxylic acids can inhibit these enzymes differently, hinting at the therapeutic potential of this compound in managing such conditions .

3. Antimicrobial Properties
The antimicrobial activity of coumarin derivatives has been well-documented, with studies indicating that modifications to the coumarin structure can enhance efficacy against various pathogens. The presence of the chloro and hydroxyl groups in this compound may contribute to its bioactivity, making it a candidate for further investigation in antimicrobial drug development .

Biochemical Applications

1. Fluorescent Probes
Due to its structural characteristics, this compound can potentially be utilized as a fluorescent probe in biochemical assays. Fluorescent probes are essential tools in cellular imaging and tracking biological processes in real-time. The ability to modify the chromene structure could lead to enhanced fluorescence properties, making it suitable for various experimental applications .

2. Drug Delivery Systems
The incorporation of chromene derivatives into drug delivery systems has been explored due to their ability to improve solubility and bioavailability of poorly soluble drugs. Research into polymeric nanoparticles containing chromene derivatives suggests that they can facilitate targeted delivery and controlled release, enhancing therapeutic outcomes .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityEvaluated various chromene derivativesHighlighted significant antioxidant effects linked to structural features
Inhibition of hMAO EnzymesAssessed the inhibitory effects of chromone carboxylic acidsDemonstrated varying inhibition profiles for hMAO-A and hMAO-B
Antimicrobial Activity AssessmentTested against bacterial strainsShowed promising antimicrobial effects attributed to structural modifications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 183736-74-5) is a coumarin derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C10H5ClO5
  • Molecular Weight : 240.60 g/mol
  • CAS Number : 183736-74-5

Anticancer Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer properties.

The compound has been shown to induce apoptosis in cancer cells by affecting various cellular pathways:

  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing their proliferation.
  • DNA Damage : It causes chromatin condensation and DNA damage, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the cytotoxic effects of this compound against cancer cells.

Case Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (μM) Effect
HepG2136.4 ± 1.90Moderate inhibition
HeLa172.2 ± 1.80Moderate inhibition
MCF-750 - 100Variable inhibition

These results suggest that the compound may be effective in targeting specific types of cancer while sparing normal cells .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties:

Findings

Studies have shown that this compound exhibits significant antibacterial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics:

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus20Comparable to ciprofloxacin
Escherichia coli30More potent than standard treatments
Enterococcus faecalis25Effective against Gram-positive bacteria

These findings highlight the potential of this compound as an alternative treatment for bacterial infections .

Antioxidant Activity

The antioxidant properties of coumarin derivatives are well-documented. The ability of this compound to scavenge free radicals contributes to its protective effects against oxidative stress.

Mechanism

The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals, thereby reducing oxidative damage in cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via oxidation of its aldehyde precursor (e.g., 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde) using sodium chlorite (NaClO₂) in aqueous acidic conditions. Key parameters include maintaining a pH of 3–4 and temperatures between 0–5°C to prevent side reactions. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Yields are sensitive to substituent effects; electron-withdrawing groups (e.g., Cl) may enhance stability during oxidation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound and its intermediates?

  • Methodological Answer :

  • ¹H NMR : The aromatic proton signals in the chromene ring typically appear as doublets or triplets between δ 6.5–8.5 ppm. The carboxylic acid proton (if present) may be observed as a broad peak around δ 12–13 ppm. Substituents like Cl and OH cause deshielding and splitting patterns .
  • IR : Strong absorption bands near 1700–1750 cm⁻¹ confirm the presence of carbonyl groups (lactone and carboxylic acid). Hydroxyl (OH) stretches appear as broad peaks around 3200–3600 cm⁻¹ .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) effectively separates polar impurities. For high-purity crystalline products, recrystallization in ethanol or methanol/water mixtures is preferred. Centrifugation and vacuum drying at 40–50°C ensure minimal residual solvents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray crystallography provides precise bond lengths, angles, and packing arrangements. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 3.824 Å, b = 6.111 Å, c = 19.962 Å) are common for chromene derivatives. Data refinement using software like SHELX with R factors < 0.05 ensures accuracy. Hydrogen bonding between hydroxyl and carbonyl groups often stabilizes the crystal lattice .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when synthesizing analogs with varying substituents?

  • Methodological Answer : Substituent-induced electronic effects (e.g., Cl as electron-withdrawing, -OCH₃ as electron-donating) alter chemical shifts predictably. Computational tools (DFT calculations) model these effects. For example, chlorine at position 6 deshields adjacent protons by ~0.3 ppm. Cross-validation with 2D NMR (COSY, HSQC) clarifies spin-spin coupling patterns .

Q. What strategies mitigate decomposition during reactions involving the carboxylic acid moiety?

  • Methodological Answer : Protecting groups (e.g., methyl esters) stabilize the carboxylic acid during synthesis. For example, methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate can be hydrolyzed post-synthesis under mild basic conditions (KOH/EtOH). Low-temperature reactions (<10°C) and inert atmospheres (N₂/Ar) prevent oxidation .

Q. How do substituents at positions 6 and 7 influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Chlorine at position 6 increases electrophilicity at the carbonyl group (via inductive effects), enhancing reactivity in nucleophilic acyl substitutions. Hydroxyl at position 7 participates in intramolecular hydrogen bonding, reducing solubility in nonpolar solvents. UV-Vis studies show λmax shifts (~20 nm) with electron-donating substituents .

Q. What derivatization approaches are effective for studying structure-activity relationships (SAR) in biological assays?

  • Methodological Answer : Amidation (e.g., coupling with cyclopentylamine) or esterification (e.g., ethyl ester formation) modifies polarity and bioavailability. For fluorescent probes, introducing diethylamino groups at position 7 enhances quantum yield. Biological evaluation requires purity >95% (HPLC) and stability testing under physiological pH (7.4) .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms or solvent retention. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) differentiate true melting points from decomposition events. Cross-referencing crystallography data (e.g., unit cell parameters) clarifies polymorph identity .

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